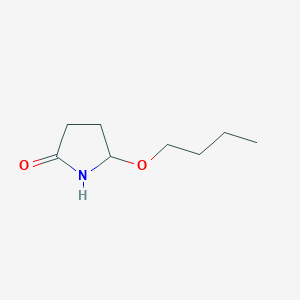
5-(1-Butyloxy) pyrrolidin-2-one
Cat. No. B8487400
M. Wt: 157.21 g/mol
InChI Key: NMFSZJKNGKBOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04882350
Procedure details


The operation is done as for preparation 2, replacing the isopropanol by n-butanol and employing 14.32 g of succinimide in 600 cm3 of n-butanol and 8 g of boron and sodium hydride. 7.5 g of the expected product is obtained, m.p. 36°-38° C. The product can also be prepared by anodic alkylation according to a process described in Synthesis 4, 315-317 (1980).





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[B].[H-].[Na+]>C(O)CCC>[CH2:1]([O:6][CH:4]1[NH:5][C:1](=[O:7])[CH2:2][CH2:3]1)[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[B]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The operation is done as for preparation 2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC1CCC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
